molecular formula C18H16ClN3OS B2445280 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1171080-31-1

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Cat. No. B2445280
CAS RN: 1171080-31-1
M. Wt: 357.86
InChI Key: PUBCNBSIYBGBMG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-containing molecules and has been shown to exhibit various biological activities.

Scientific Research Applications

Antimicrobial and Antitumor Studies

Research has revealed that pyridine thiazole derivatives have significant applications in antimicrobial and antitumor studies. For instance, a study by Zou Xun-Zhong et al. (2020) on Zinc(II) complexes with pyridine thiazole derivatives showed increased biological activity against certain bacteria and cancer cell lines compared to free ligands, indicating potential for developing new bioactive materials with novel properties (Zou Xun-Zhong et al., 2020).

Anticancer Activities

Compounds with thiazole and pyridine moieties have shown promising anticancer activities. A study by Yasser H. Zaki et al. (2018) synthesized pyridine and thioamide derivatives that exhibited high cytotoxicity against the MCF-7 cell line, highlighting their potential as anticancer agents (Yasser H. Zaki et al., 2018).

Synthesis and Characterization in Medicinal Chemistry

The synthesis and characterization of compounds with pyridine and thiazole units are crucial in medicinal chemistry. For example, the study by F. Adhami et al. (2014) on the synthesis of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes found significant cytotoxicity against human cancer cell lines, indicating the importance of these compounds in drug development (F. Adhami et al., 2014).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBCNBSIYBGBMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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